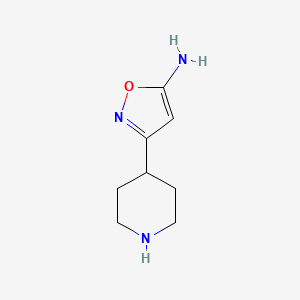

3-(piperidin-4-yl)-1,2-oxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWUIZHSUBPCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Piperidin 4 Yl 1,2 Oxazol 5 Amine Analogs

Impact of Substituent Modifications on Biological Activity

The biological profile of 3-(piperidin-4-yl)-1,2-oxazol-5-amine analogs is highly sensitive to structural modifications. The core structure contains several key features that can be altered: the secondary amine of the piperidine (B6355638) ring, the aromatic oxazole (B20620) ring, and the exocyclic amino group. Each of these sites offers an opportunity for chemical modification to fine-tune the molecule's interaction with its biological target.

The nitrogen atom of the piperidine ring is a common and critical point for modification in this class of compounds. Its basicity and the substituent it bears significantly influence receptor affinity and selectivity, particularly for dopamine (B1211576) receptors (D2, D3, D4). mdpi.commdpi.com

Research on related piperidinyl-isoxazole compounds, which act as potent dopamine D4 receptor antagonists, has shown that the nature of the N-substituent is a key determinant of activity. nih.gov For instance, attaching a 2-phenylethyl group to the piperidine nitrogen can confer high potency. nih.gov Further studies on related scaffolds have explored a range of N-benzyl substituents, finding that substitutions on the phenyl ring of the N-benzyl group can fine-tune potency. For example, adding fluorine atoms to the benzyl (B1604629) group can sometimes regain or enhance potency where it was previously lost with other substituents. nih.gov

The length and nature of the linker connecting the piperidine nitrogen to a terminal aromatic group also play a crucial role. In a series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, which are potent D2/5-HT2 antagonists, varying the alkyl chain length was a key optimization strategy. nih.gov This highlights that an optimal distance between the basic piperidine nitrogen and a distal hydrophobic or aromatic region is necessary for high-affinity binding.

Below is a data table summarizing the impact of various N-substituents on the piperidine ring of analogous compounds targeting dopamine receptors.

| Compound | Piperidine N-Substituent (R) | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Analog 1 | -CH2CH2Ph | D4 | Potent Antagonist | nih.gov |

| Analog 2 | -CH2-(3-fluorophenyl) | D4 | 1,939 | nih.gov |

| Analog 3 | -CH2-(3,5-difluorophenyl) | D4 | 375 | nih.gov |

| Analog 4 | -Propyl-O-Ar a | D2/5-HT2 | High Affinity | nih.gov |

| Analog 5 | -Butyl | D4 | 1.1 | mdpi.com |

| Analog 6 | -Benzyl | D4 | 0.98 | mdpi.com |

The isoxazole (B147169) ring serves as a stable, planar scaffold that correctly orients the piperidine group and the 5-amino substituent for receptor interaction. nih.gov While the parent compound has a hydrogen atom at the C4 position and an amino group at C5, modifications at these positions can drastically alter the biological profile.

The following table presents data from related isoxazole analogs, illustrating the effect of substitutions on the core ring.

| Core Structure Modification | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C4-Methyl, C5-(4-chlorophenyl) | -CH3 at C4, -p-Cl-Ph at C5 | Potent and selective D4 antagonist activity | nih.gov |

| C5-Aryl | -Ph-(p-F) | Promotes cytotoxicity in some cancer cell lines | nih.gov |

| C5-Aryl | -Ph-(p-CF3) | Promotes cytotoxicity in some cancer cell lines | nih.gov |

The 5-amino group on the oxazole ring is a key functional handle that can act as a hydrogen bond donor and/or acceptor, which is often critical for anchoring a ligand into a receptor's binding pocket. Functionalization of this amine group, for example through N-acylation or N-alkylation, would be expected to significantly impact biological activity.

While direct SAR studies on the functionalization of the 5-amino group of this compound are not widely reported, research on related 5-aminooxazoles highlights the chemical challenges and potential outcomes of such modifications. The stability of the 5-aminooxazole ring can be sensitive to the substituents, limiting the exploration of different amino groups in some cases. nih.gov

General medicinal chemistry principles suggest that converting the primary amine to a secondary or tertiary amine, or to an amide, would have several effects:

Steric Hindrance: The addition of larger groups could introduce steric clashes within the binding pocket, potentially reducing affinity.

Hydrogen Bonding: Acylation or dialkylation would remove the amine's ability to act as a hydrogen bond donor, which could disrupt a critical interaction with the receptor.

Lipophilicity: Adding alkyl or aryl groups would increase the molecule's lipophilicity, affecting its solubility and pharmacokinetic properties.

In studies of other heterocyclic amines, such modifications have variable effects. For example, in a series of 4,5-disubstituted aminoglycoside antibiotics, converting a key amino group to a 5"-formamido or 5"-ureido group resulted in parent-like activity, demonstrating that replacing a basic amine with a neutral, hydrogen-bonding group can be a successful strategy. nih.gov

Conformational Analysis and Activity Correlation

The three-dimensional conformation of this compound analogs is a critical factor in their biological activity. The flexibility of the piperidine ring and the rotatable bond connecting it to the oxazole ring allow the molecule to adopt various spatial arrangements. Computational modeling, X-ray crystallography, and NMR spectroscopy are used to understand which conformations are energetically favorable and which are responsible for receptor binding. nih.govnih.gov

For piperidine-containing ligands, key conformational features include:

Piperidine Ring Conformation: The piperidine ring typically adopts a low-energy chair conformation.

Substituent Orientation: The oxazole group at the C4 position can be in either an axial or equatorial position. The equatorial conformation is generally more stable and often preferred for optimal receptor interaction.

Torsional Angles: The relative orientation of the oxazole ring with respect to the piperidine ring is defined by the torsional angle of the C-C bond connecting them.

Molecular modeling studies of dopamine D2 receptor antagonists have shown that the receptor-bound ligand adopts a low-energy, extended conformation. nih.gov Docking studies and molecular dynamics simulations of related piperidine-based D4 antagonists have helped rationalize SAR by revealing key interactions, such as a crucial ion pair between the protonated piperidine nitrogen and a conserved aspartate residue (Asp115) in the receptor, as well as π-π stacking interactions involving aromatic moieties. mdpi.com These studies confirm that the spatial arrangement of the key pharmacophoric elements—the basic amine and the aromatic regions—must be precise for high-affinity binding. Differences in the spatial arrangement of these elements, as revealed by X-ray crystallography of different scaffolds, can explain significant shifts in receptor selectivity (e.g., D2 vs. D3). nih.gov

Ligand Efficiency and Optimization Strategies

In drug discovery, optimizing a lead compound involves more than just increasing its potency. It is equally important to maintain or improve its "drug-like" properties, such as molecular weight, lipophilicity, and solubility. Ligand efficiency (LE) and related metrics are used to guide this optimization process by relating a compound's potency to its size.

Ligand Efficiency (LE) is defined as the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -RT * ln(Ki) / N where R is the gas constant, T is the temperature, Ki is the binding affinity, and N is the number of heavy atoms. A higher LE value indicates that a molecule achieves its potency more efficiently with respect to its size.

A related and often more insightful metric is the Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (logP or logD): LLE = pKi - logP where pKi is the negative logarithm of the binding affinity. An optimal LLE is typically in the range of 5-7, representing a good balance between potency and lipophilicity, which often translates to better pharmacokinetic properties.

One study focused on improving the LLE of potent σ1 receptor ligands provides a relevant optimization strategy. nih.gov By bioisosterically replacing a cyclohexane (B81311) ring with a more polar piperidine ring, researchers were able to develop new ligands with significantly lower lipophilicity (logD7.4 values) while maintaining high receptor affinity. This resulted in a considerable improvement in the LLE index, marking a successful optimization strategy that leads to more promising drug candidates. nih.gov This approach could be applied to the this compound scaffold to optimize its properties by modulating substituents to control lipophilicity while preserving key receptor interactions.

Pharmacological Profile and Preclinical Biological Activities

In Vitro Pharmacological Evaluations

Receptor Binding Studies

No data is available in the public domain regarding the binding affinity of 3-(piperidin-4-yl)-1,2-oxazol-5-amine for any specific biological receptors.

Enzyme Inhibition Assays

There is no published information detailing the inhibitory activity of this compound against any enzymes.

Cell-Based Assays (e.g., RAW 264.7 cell line for anti-inflammatory activity)

No studies have been published that evaluate the effects of this compound in cell-based assays, including assessments of anti-inflammatory activity in cell lines such as RAW 264.7.

Spectrum of Biological Activities

Anti-infective Properties

Antibacterial Activity (e.g., against Pseudomonas and E. coli)

There is no documented evidence or data concerning the antibacterial activity of this compound against any bacterial species, including Pseudomonas or E. coli.

Antineoplastic Potential

The isoxazole (B147169) scaffold is a constituent of various compounds demonstrating a wide spectrum of biological activities, including anticancer properties. eurekalert.org Derivatives of isoxazole have shown potential against several cancer cell lines. For instance, novel isoxazole-piperazine hybrids have demonstrated potent to moderate cytotoxicity against hepatocellular carcinoma (Huh7/Mahlavu) and breast (MCF-7) cancer cells, with IC50 values in the range of 0.09-11.7 μM. nih.govresearchgate.netmetu.edu.tr Further studies on these hybrids in hepatocellular carcinoma cells indicated they induced G1 or G2/M cell cycle arrest, leading to apoptotic cell death. nih.govresearchgate.netmetu.edu.tr

Benzoxazole-appended piperidine (B6355638) derivatives have also been synthesized and screened against breast cancer cell lines (MCF-7 and MDA-MB-231), showing considerable antiproliferative activity, in some cases more potent than the standard drug doxorubicin. researchgate.net In the context of colon cancer, a 2-amino-4-(1-piperidine) pyridine (B92270) derivative was found to reduce the viability and suppress the migration of colon cancer cells. nih.gov Additionally, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29). nih.gov One compound, in particular, was found to be highly potent against the HT29 cell line. nih.gov

Table 2: Anticancer Activity of Selected Isoxazole and Piperidine Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | IC50/GI50 Values | Reference |

|---|---|---|---|---|

| Isoxazole-piperazine hybrids | Hepatocellular carcinoma (Huh7/Mahlavu), Breast (MCF-7) | Potent to moderate cytotoxicity | 0.09-11.7 μM | nih.govresearchgate.netmetu.edu.tr |

| Benzoxazole-appended piperidines | Breast (MCF-7, MDA-MB-231) | Antiproliferative activity | 1.66 - 33.32 µM | researchgate.net |

| 2-Amino-4-(1-piperidine) pyridine | Colon (HCT116, HT29) | Reduced viability, suppressed migration | Not specified | nih.gov |

| Oxazolo[5,4-d]pyrimidines | Colon (HT29) | Potent cytotoxicity | CC50 of 58.4 µM | nih.gov |

| 1,3-Oxazolo[4,5-d]pyrimidine | Breast cancer subpanel (NCI) | Antitumor activity | GI50 = 0.8 ± 0.33 μM | nih.gov |

Anti-inflammatory Activity

Isoxazole derivatives constitute a significant group of compounds with potential anti-inflammatory properties. benthamdirect.commdpi.com Research has demonstrated that various isoxazole derivatives exhibit anti-inflammatory effects. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net For example, a study on indolyl–isoxazolidines showed that a selected compound significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. mdpi.com This compound also demonstrated analgesic and anti-inflammatory effects in animal models, with a potency comparable to indomethacin. mdpi.com The anti-inflammatory activity of newly synthesized isoxazole derivatives has been evaluated in vivo using the carrageenan-induced rat paw edema model, with some compounds showing significant activity. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net

Other Investigated Activities

The versatile scaffold of isoxazole and its derivatives has led to the investigation of other potential biological activities. These include immunosuppressant and antibacterial activities. nih.gov The structural diversity achievable with the isoxazole ring continues to make it a subject of interest for the discovery of new therapeutic agents with a variety of pharmacological profiles. ijpca.org

Lack of Publicly Available Research Data for this compound Precludes Detailed Pharmacological Analysis

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in research pertaining to the specific chemical compound this compound. As a result, a detailed article on its pharmacological profile and preclinical biological activities, as requested, cannot be generated at this time.

Extensive searches for data on the antihyperglycemic, antihypertensive, acetylcholinesterase inhibitory, G-protein-coupled receptor kinase (GRK) inhibitory, and BRAF kinase inhibitory activities of this compound did not yield any specific results. Similarly, no information was found regarding its potential role in Alzheimer's disease research or any preclinical in vivo studies that have been conducted on this particular molecule.

While the broader classes of compounds containing piperidine or isoxazole moieties have been investigated for a variety of pharmacological effects, this information is not directly applicable to the specific molecule . Scientific rigor dictates that data from structurally related but distinct compounds cannot be extrapolated to predict the activities of a molecule that has not been explicitly studied.

Therefore, without dedicated research on this compound, any attempt to create a pharmacological profile would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is contingent on the existence of primary research data, which is currently unavailable in the public domain for this compound.

Preclinical In Vivo Studies

Animal Models for Efficacy Assessment (e.g., anti-inflammatory models)

A comprehensive review of available scientific literature and preclinical research databases reveals a notable absence of published studies on the efficacy of this compound in animal models. Despite the structural motifs suggesting potential pharmacological activity, there is currently no publicly accessible data detailing its evaluation in in vivo systems for any therapeutic area, including anti-inflammatory, analgesic, or other biological activities.

Consequently, detailed research findings, including methodologies, outcomes, and specific data from animal efficacy studies, are not available. Data tables summarizing such research cannot be provided at this time due to the lack of primary literature on this specific compound.

Further preclinical research would be necessary to determine the pharmacological profile and potential therapeutic efficacy of this compound in any animal models.

Mechanisms of Action and Molecular Targets

Identification of Biological Targets

The biological activities of isoxazole (B147169) derivatives are diverse, encompassing both enzyme inhibition and receptor modulation. The specific nature of the substituents on the isoxazole and piperidine (B6355638) rings plays a crucial role in determining the compound's affinity and selectivity for its molecular targets.

Enzyme Inhibition Mechanisms (e.g., COX-2, Tyrosine Kinase, Acetyl-CoA carboxylase, SARS-CoV-2 Mpro, BRAF kinase)

The isoxazole scaffold has been identified as a core component in a variety of enzyme inhibitors.

Cyclooxygenase-2 (COX-2): A number of isoxazole derivatives are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase enzymes, particularly COX-2. researchgate.net Studies have shown that certain isoxazole-containing compounds exhibit potent and selective inhibition of the COX-2 enzyme. For instance, in one study, a series of novel isoxazole derivatives were synthesized and evaluated, with some compounds showing significant COX-2 inhibitory activity. researchgate.net

Tyrosine Kinase: The isoxazole ring is a key structural feature in several tyrosine kinase inhibitors. mdpi.comresearchgate.net Derivatives have been developed that show inhibitory activity against various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR-TK) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov For example, a series of isoxazole derivatives were synthesized and evaluated for their antitumor activity, with the most active compounds showing potent inhibition of EGFR-TK with IC₅₀ values in the nanomolar range. nih.gov Another study identified a compound with a quinone ring fused to an isoxazole ring that exhibited moderate inhibitory activity against VEGFR-1 tyrosine kinase (IC₅₀ = 0.65 µM). mdpi.com The structure-activity relationship (SAR) in these compounds suggests that the isoxazole ring helps to correctly orient the necessary functional groups for kinase inhibition. mdpi.com

Acetyl-CoA Carboxylase (ACC): ACC is a critical enzyme in fatty acid synthesis and has been identified as a target for cancer therapy. A series of 4-phenoxy-phenyl isoxazoles were developed as novel ACC inhibitors. One of the lead compounds from this series demonstrated potent ACC inhibitory activity with an IC₅₀ value of 99.8 nM.

SARS-CoV-2 Mpro: The main protease (Mpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a key target for antiviral drug development. An isoxazole-containing peptide, N3, was identified as an inhibitor of the main protease and was successfully crystallized, aiding in silico drug design efforts.

BRAF Kinase: BRAF is a serine-threonine kinase that is frequently mutated in various cancers, most notably melanoma. nih.gov While many heterocyclic compounds serve as kinase inhibitors, specific research on isoxazole derivatives targeting BRAF is an area of ongoing investigation. However, studies on structurally related pyrazole derivatives have identified potent inhibitors of B-RafV600E, with one compound showing an IC₅₀ of 0.15 µM. nih.gov This suggests that five-membered heterocyclic scaffolds can be effective in targeting this kinase.

Table 1: Enzyme Inhibitory Activity of Various Isoxazole Derivatives

| Target Enzyme | Derivative Class | Potency (IC₅₀) | Reference |

|---|---|---|---|

| VEGFR-1 Tyrosine Kinase | Quinone-isoxazole hybrid | 0.65 µM | mdpi.com |

| EGFR-TK | Substituted isoxazole | 0.054 µM | nih.gov |

| Acetyl-CoA Carboxylase | 4-phenoxy-phenyl isoxazole | 99.8 nM | |

| B-RafV600E | Diaryl-dihydropyrazole | 0.15 µM | nih.gov |

Receptor Modulation (e.g., PPAR-γ, G-protein-coupled receptors, NOP receptor)

In addition to enzyme inhibition, the isoxazole scaffold is integral to molecules that modulate the function of various receptors.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPARs are ligand-activated transcription factors involved in regulating metabolic processes. Isoxazole derivatives have been explored as PPAR agonists. One study focused on optimizing a lead isoxazole compound, resulting in derivatives with a strong selectivity profile over PPAR-γ. dundee.ac.uk Another investigation led to the identification of novel isoxazoles with potent agonistic activity for the Farnesoid X receptor (FXR), a nuclear receptor related to PPARs. nih.gov

G-protein-coupled receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are the targets of a large percentage of modern drugs. researchgate.net The piperidine moiety, particularly the piperidin-4-yl group present in the subject compound, is a common feature in ligands targeting GPCRs. This substructure is found in compounds designed as NLRP3 inflammasome inhibitors, which are involved in inflammatory signaling pathways. mdpi.com

Nociceptin Opioid Peptide (NOP) Receptor: The NOP receptor, a member of the opioid receptor family, is a GPCR involved in pain, anxiety, and memory. nih.gov A series of N-(4-piperidinyl)-2-indolinones were identified as a novel class of NOP receptor ligands. nih.gov Structure-activity relationship studies in this class revealed that modifications to the substituent on the piperidine nitrogen could switch the compound's activity from agonistic to antagonistic, highlighting the critical role of the piperidinyl scaffold in modulating NOP receptor function. nih.gov

Table 2: Receptor Modulation by Isoxazole and Piperidine Derivatives

| Target Receptor | Derivative Class | Activity | Key Structural Moiety | Reference |

|---|---|---|---|---|

| RORγ | Trisubstituted isoxazole | Antagonist | Isoxazole | mdpi.com |

| Farnesoid X Receptor (FXR) | Trisubstituted isoxazole | Agonist | Isoxazole | nih.gov |

| NOP Receptor | N-(4-piperidinyl)-2-indolinone | Agonist/Antagonist | Piperidin-4-yl | nih.gov |

| NLRP3 Inflammasome | 1-(piperidin-4-yl)-benzoimidazole | Inhibitor | Piperidin-4-yl | mdpi.com |

Molecular Interactions at the Active Site

Role of Hydrogen Bonding and Hydrophobic Interactions

The binding of isoxazole-containing ligands to their protein targets is typically governed by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring are capable of acting as hydrogen bond acceptors. Computational studies have shown that the nitrogen atom is generally a more favorable hydrogen bond acceptor than the oxygen atom. nih.gov In the active site of enzymes like kinases, these hydrogen bonds can be crucial for affinity and selectivity. For example, in docking studies of isoxazole derivatives with EGFR-TK, hydrogen bonds are often observed between the heterocyclic core and key amino acid residues in the ATP-binding pocket. nih.gov

Hydrophobic Interactions: The aromatic isoxazole ring and various substituents attached to it can engage in favorable hydrophobic and van der Waals interactions within the binding pockets of target proteins. In the case of nuclear receptors like RORγt, crystallographic data shows that isoxazole derivatives fit into an allosteric binding site where they are stabilized by hydrophobic contacts. dundee.ac.uk Similarly, for FXR agonists, the ligand engages in van der Waals contacts with multiple hydrophobic residues, and the isoxazole ring itself can form π-stacking interactions with aromatic residues like tryptophan. nih.gov Docking studies of oxazole-containing compounds have also highlighted the importance of hydrophobic interactions in boosting binding affinity. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the compound 3-(piperidin-4-yl)-1,2-oxazol-5-amine .

Therefore, it is not possible to provide a detailed, scientifically accurate article on the molecular docking simulations, ligand-protein interaction analyses, Quantitative Structure-Activity Relationship (QSAR) studies, or molecular dynamics simulations for this specific molecule as requested by the provided outline.

Information on related computational techniques and studies on structurally analogous, but distinct, compounds exists. For instance, molecular docking and simulation have been applied to other complex molecules containing piperidine or oxazole (B20620) rings. nih.govebi.ac.uknih.gov Similarly, 3D-QSAR methodologies like CoMFA and CoMSIA have been used to analyze various classes of bioactive molecules to predict their activity based on their three-dimensional structure. drugdesign.orgnih.govresearchgate.net However, the direct application and specific results of these methods for "this compound" are not documented in the available resources.

To generate the requested article would require fabricating data and research findings, which falls outside the scope of providing accurate and factual information.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations

Conformational Analysis and Stability

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its stability. For 3-(piperidin-4-yl)-1,2-oxazol-5-amine, this analysis would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the 1,2-oxazol-5-amine group relative to the piperidine ring would also be a key factor.

Computational methods like molecular dynamics (MD) simulations would be employed to explore the conformational space of the molecule. nih.govnih.gov These simulations track the movements of atoms over time, providing insights into the dynamic behavior and stability of different conformers. The results would likely be presented as a potential energy surface, highlighting the low-energy (and thus more stable and probable) conformations.

Table 1: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial-Chair | 175° | 0.00 | 95.2 |

| Axial-Chair | 60° | 2.50 | 4.5 |

This table is illustrative and not based on actual experimental data for the specified compound.

Binding Free Energy Calculations

Binding free energy calculations are used to predict the affinity of a molecule for a biological target, such as a protein or enzyme. frontiersin.org This is a crucial parameter in drug design, as it correlates with the potency of a potential drug. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy (ΔG_bind). nih.govsemanticscholar.org

The calculation involves docking the molecule into the binding site of a target protein and then running molecular dynamics simulations of the protein-ligand complex. frontiersin.org The binding free energy is then calculated based on the molecular mechanics energies, solvation energies, and entropy. A more negative ΔG_bind value indicates a stronger and more stable interaction.

Table 2: Hypothetical Binding Free Energy Components for a Target Protein

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -22.1 |

| Polar Solvation Energy | +35.8 |

| Nonpolar Solvation Energy | -4.2 |

| Total Binding Free Energy (ΔG_bind) | -36.0 |

This table is illustrative and not based on actual experimental data for the specified compound.

In silico ADME Studies (Absorption, Distribution, Metabolism, Excretion)

In silico ADME studies predict the pharmacokinetic properties of a compound, which are essential for its development as a drug. nih.govmdpi.com These computational models evaluate how the body would process the molecule.

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract. Predictions are often based on properties like solubility, permeability (e.g., Caco-2 permeability), and human intestinal absorption (HIA). mdpi.com

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: This involves predicting how the compound is chemically modified by enzymes in the body, primarily the Cytochrome P450 (CYP) family. Identifying potential metabolic pathways and inhibiting potential of major CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial. mdpi.com

Excretion: This predicts how the compound and its metabolites are removed from the body. Total clearance and the likelihood of renal (kidney) excretion are common parameters.

Many of these predictions are based on established rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. nih.gov

Table 3: Hypothetical In Silico ADME Profile

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (%) | 92% | High |

| Caco-2 Permeability (nm/s) | 25.5 | High |

| Distribution | ||

| Plasma Protein Binding (%) | 45% | Moderate |

| BBB Permeant | Yes | Likely to cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to interfere with metabolism of other drugs |

| CYP3A4 Inhibitor | No | Unlikely to interfere with metabolism of other drugs |

| Excretion | ||

| Total Clearance (ml/min/kg) | 5.2 | Low |

| Physicochemical Properties |

This table is illustrative and not based on actual experimental data for the specified compound.

Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopic techniques are central to the structural analysis of 3-(piperidin-4-yl)-1,2-oxazol-5-amine, probing the molecular framework through the interaction of electromagnetic radiation with the molecule.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound would reveal characteristic absorption bands corresponding to its distinct structural features. The spectrum is typically recorded on a neat solid sample using a KBr pellet. mdpi.com

Key expected vibrational frequencies for this compound include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3450-3250 cm⁻¹. Symmetrical and asymmetrical stretching vibrations of the N-H bonds cause these absorptions. Similar heterocyclic amines show bands around 3409-3211 cm⁻¹. mdpi.com The secondary amine within the piperidine (B6355638) ring will also exhibit a stretching band, typically a single sharp peak around 3350-3310 cm⁻¹, which may overlap with the primary amine signals.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring are expected in the 2960-2850 cm⁻¹ range. rsc.org

C=N and C=C Stretching: The oxazole (B20620) ring contains C=N and C=C bonds, which would produce absorption bands in the 1650-1550 cm⁻¹ region. mdpi.comnih.gov

N-H Bending: The primary amine group will also show a characteristic bending (scissoring) vibration around 1650-1580 cm⁻¹.

C-O Stretching: The C-O single bond stretching within the oxazole ring typically appears in the 1260-1000 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3350-3310 | N-H Stretch | Secondary Amine (Piperidine) |

| 2960-2850 | C-H Stretch | Aliphatic (Piperidine Ring) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1650-1550 | C=N / C=C Stretch | Oxazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Amine Protons (-NH₂ and -NH): The two protons of the primary amine (-NH₂) on the oxazole ring would likely appear as a broad singlet. The secondary amine proton (-NH) of the piperidine ring would also typically be a broad singlet. The chemical shift of these protons can vary and is dependent on solvent, concentration, and temperature.

Oxazole Proton (-CH): The oxazole ring has one proton (H-4), which would appear as a singlet, likely in the range of δ 5.5-6.5 ppm.

Piperidine Protons: The protons on the piperidine ring would appear as a set of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C4 position (methine proton) would be coupled to the adjacent methylene (B1212753) protons. The axial and equatorial protons on the piperidine ring are diastereotopic and would be expected to show different chemical shifts and coupling constants. Protons on carbons adjacent to the nitrogen atom (C2 and C6) would be shifted downfield compared to the protons at C3 and C5. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Oxazole Carbons: The carbon atoms of the oxazole ring would resonate in the downfield region. The C=N carbon (C5, bearing the amino group) and the C=N carbon (C3, attached to the piperidine ring) are expected to appear at approximately δ 150-170 ppm. The C-H carbon (C4) would be found further upfield.

Piperidine Carbons: The carbon atoms of the piperidine ring would appear in the aliphatic region. The carbon attached to the oxazole ring (C4) would be expected around δ 30-40 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be in the range of δ 40-50 ppm, while the remaining carbons (C3 and C5) would be further upfield. rsc.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide useful information about the nitrogen environments. Four distinct nitrogen signals would be expected: one for the primary amine, one for the secondary amine in the piperidine ring, and two for the nitrogen and oxygen atoms within the oxazole ring.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -NH₂ (oxazole) | broad s | C5 (oxazole) | ~168 |

| -CH (oxazole, H4) | s, ~5.8 | C3 (oxazole) | ~160 |

| -NH (piperidine) | broad s | C4 (oxazole) | ~95 |

| -CH₂ (piperidine, C2/C6) | m, ~3.0-3.2 | C2/C6 (piperidine) | ~45 |

| -CH (piperidine, C4) | m, ~2.8-3.0 | C3/C5 (piperidine) | ~30 |

Note: s = singlet, m = multiplet, broad s = broad singlet. Chemical shifts are approximate and solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org For this compound (C₈H₁₄N₄O), the expected monoisotopic mass is approximately 182.1168 Da. In electrospray ionization (ESI) mode, the compound would be expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 183.1246. mdpi.com Fragmentation patterns would involve cleavage of the piperidine ring and the bond connecting the two ring systems.

Elemental Analysis (CHNS)

Elemental analysis is a standard technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for confirming the empirical formula of a newly synthesized compound. researchgate.net For this compound, with a molecular formula of C₈H₁₄N₄O, the theoretical elemental composition can be calculated. Experimental values that fall within ±0.4% of the theoretical values are considered confirmation of the compound's purity and elemental formula. mdpi.com

Table 3: Theoretical Elemental Composition of C₈H₁₄N₄O

| Element | Mass Percentage (%) |

|---|---|

| Carbon (C) | 52.73 |

| Hydrogen (H) | 7.74 |

| Nitrogen (N) | 30.75 |

Chromatographic Techniques (e.g., Thin Layer Chromatography, Chiral HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating stereoisomers.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. rsc.org A suitable mobile phase (eluent) would be selected to achieve a retention factor (Rƒ) value that allows for clear separation from starting materials and byproducts.

Chiral High-Performance Liquid Chromatography (HPLC): Since the piperidine ring is a prochiral center, substitution at the C4 position can lead to chirality if the substituent itself is chiral or if further substitutions are made. More importantly, if the compound were resolved into enantiomers or if chiral derivatives were synthesized, chiral HPLC would be the primary method for determining enantiomeric purity or excess (ee). nih.gov For similar aminopiperidine compounds, pre-column derivatization with an agent like para-toluene sulfonyl chloride is often used to introduce a chromophore, allowing for UV detection. nih.govresearchgate.net Separation is then achieved on a chiral stationary phase, such as a Chiralpak AD-H column, using a polar mobile phase. nih.govsigmaaldrich.com

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a compound that can be obtained in a crystalline form. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. rsc.org For this compound, a successful crystal structure analysis would confirm the connectivity of the atoms, establish the relative stereochemistry, and reveal the conformation of the piperidine ring (e.g., chair conformation) and the planarity of the oxazole ring. It would also provide insight into intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netmdpi.commdpi.com

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Drug Discovery Implications

Design of Novel Analogs for Enhanced Potency and Selectivity

The inherent modularity of the "3-(piperidin-4-yl)-1,2-oxazol-5-amine" scaffold allows for systematic structural modifications to optimize its pharmacological profile. Future research would logically focus on the design and synthesis of novel analogs with the aim of enhancing both potency and selectivity towards specific biological targets. Key areas for modification include:

Piperidine (B6355638) Ring Substitution: Introduction of various substituents on the piperidine nitrogen could modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. This could be crucial for improving cell permeability and target engagement.

Amino Group Derivatization: The 5-amino group on the isoxazole (B147169) ring is a prime site for derivatization. Acylation, alkylation, or arylation of this group could lead to the discovery of analogs with altered electronic properties and steric profiles, potentially leading to enhanced binding affinity and selectivity.

Isoxazole Ring Modification: While the core isoxazole ring is a key feature, exploration of bioisosteric replacements could yield compounds with improved metabolic stability or different target interactions.

A systematic structure-activity relationship (SAR) study, guided by these modifications, would be instrumental in identifying analogs with superior therapeutic potential.

Investigation of New Biological Targets and Pathways

Given the prevalence of piperidine and isoxazole motifs in a wide range of bioactive molecules, "this compound" and its derivatives could potentially interact with a variety of biological targets. Preliminary screening of this compound against a broad panel of receptors, enzymes, and ion channels would be a critical first step. Based on the known activities of related structures, potential targets could include:

G-protein coupled receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands.

Kinases: The amino-heterocycle structure can serve as a hinge-binding motif for various kinases.

Unbiased, high-throughput screening campaigns followed by target deconvolution studies will be essential to identify novel biological targets and signaling pathways modulated by this chemical scaffold.

Integration of Advanced Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental validation will be crucial to accelerate the drug discovery process for "this compound" analogs.

Computational Modeling: In silico techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes of designed analogs to their putative targets. This will help in prioritizing the synthesis of compounds with the highest probability of success.

Experimental Validation: The predictions from computational models must be validated through robust in vitro and in vivo experimental assays. This iterative cycle of design, synthesis, and testing will be key to the efficient development of potent and selective drug candidates.

This integrated approach will not only save time and resources but also provide deeper insights into the molecular mechanisms of action of this novel class of compounds.

Potential as Lead Compounds for Therapeutic Development

The "this compound" scaffold possesses several desirable features of a lead compound, including a relatively low molecular weight, the presence of both hydrogen bond donors and acceptors, and synthetic tractability. Should initial biological screening reveal promising activity in a particular disease area, this compound could serve as an excellent starting point for a full-fledged drug discovery program.

The development of a robust and scalable synthetic route will be a critical early step to ensure the availability of the compound and its analogs for extensive biological evaluation. Subsequent lead optimization efforts would focus on improving pharmacokinetic and pharmacodynamic properties to develop a preclinical candidate with a favorable therapeutic index.

Q & A

Q. What are the key synthetic routes for 3-(piperidin-4-yl)-1,2-oxazol-5-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with appropriate carbonyl derivatives. For example, solvent-free condensation reactions (as demonstrated for pyrazol-5-amine derivatives) can improve yield and reduce side products . Key steps include:

Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during cyclization.

Oxazole Formation : React protected piperidine-4-amine with chloroacetyl chloride under basic conditions.

Deprotection : Remove Boc groups using trifluoroacetic acid (TFA).

Optimization involves varying solvents (e.g., DMF vs. acetonitrile), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular ion confirmation.

Pharmacopeial protocols, such as ammonium acetate buffer (pH 6.5) for mobile phases, ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Exposure Monitoring : Follow GBZ/T 160.1–160.81 standards for air quality assessment in workplaces .

- Waste Disposal : Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers.

Advanced Research Questions

Q. How can computational modeling accelerate the synthesis and functionalization of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Tools like GRRM17 or AFIR identify low-energy pathways for cyclization .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for improved yield .

- AI-Driven Automation : Platforms like COMSOL Multiphysics integrate experimental data with machine learning to refine reaction parameters (e.g., temperature gradients, stoichiometry) .

Q. What experimental design strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variable assay conditions or impurity profiles. Mitigation strategies include:

- Factorial Design : Test interactions between variables (e.g., pH, temperature, solvent polarity) using a 2 factorial approach to isolate confounding factors .

- Dose-Response Curves : Perform EC/IC assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

- Theoretical Alignment : Use molecular docking (AutoDock Vina) to correlate predicted binding affinities with observed bioactivity, ensuring consistency with computational models .

Q. How can heterogeneous catalysis improve the scalability of this compound synthesis while maintaining stereochemical control?

- Methodological Answer :

- Catalyst Selection : Zeolite-supported palladium or nickel catalysts enhance regioselectivity in cyclization steps .

- Membrane Technologies : Ceramic membranes with <5 nm pore size separate byproducts without degrading the catalyst .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress in flow reactors, enabling real-time adjustment of residence time and pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.